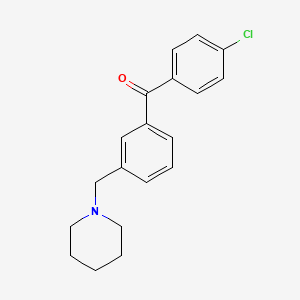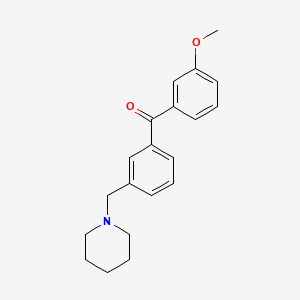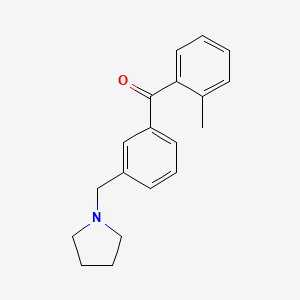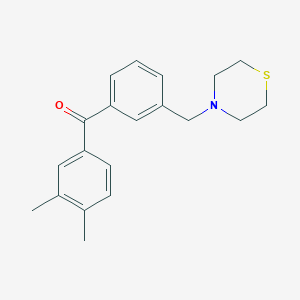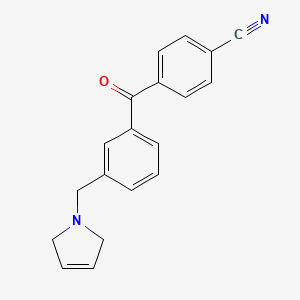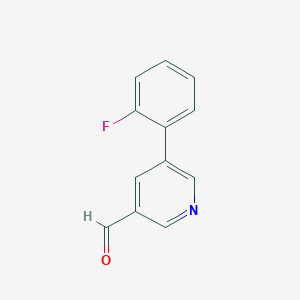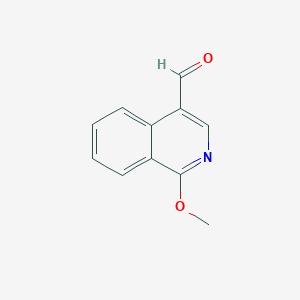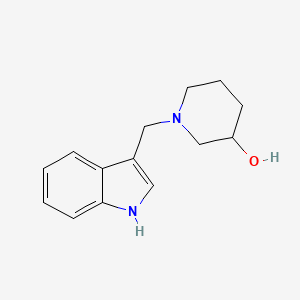
Cyclobutyl 2-(pyrrolidinomethyl)phenyl ketone
Descripción general
Descripción
“Cyclobutyl 2-(pyrrolidinomethyl)phenyl ketone” is a chemical compound with the molecular formula C16H21NO . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “Cyclobutyl 2-(pyrrolidinomethyl)phenyl ketone” consists of a cyclobutyl group, a phenyl group, and a pyrrolidinomethyl group . The average mass of the molecule is 243.344 Da .Aplicaciones Científicas De Investigación
Medicinal Chemistry
In the realm of medicinal chemistry, Cyclobutyl 2-(pyrrolidinomethyl)phenyl ketone is utilized for pharmaceutical testing . Its structure and properties make it a valuable reference standard for ensuring the accuracy of experimental results. This compound could potentially be involved in the synthesis of new pharmacological agents due to its unique chemical structure.
Materials Science
Within materials science, this ketone derivative is explored for its reactivity and potential use in creating new materials . Its reactions with other organic compounds, such as 2-butanol and di-t-butyl peroxide, are studied to understand the formation of new compounds like valerophenone, which could have implications for material synthesis and design.
Chemical Synthesis
Cyclobutyl 2-(pyrrolidinomethyl)phenyl ketone serves as a reagent in chemical synthesis, particularly in the study of thermal reactions of N-acyl cyclobutylimines . These studies are crucial for developing new synthetic pathways and understanding the stability and reactivity of cyclobutyl-containing compounds.
Pharmacology
In pharmacology, this compound is investigated for its potential therapeutic applications. As a high-quality reference standard, it aids in the development of new drugs and the testing of their efficacy and safety .
Analytical Chemistry
Analytical chemists utilize Cyclobutyl 2-(pyrrolidinomethyl)phenyl ketone for experimental and research purposes . Its well-defined structure and properties make it an excellent candidate for method development and calibration in various analytical techniques.
Environmental Science
The environmental applications of this compound are yet to be fully explored. However, its role in the study of thermal reactions and its potential use in synthesizing environmentally friendly materials could be significant .
Biochemistry
In biochemistry, the compound’s interactions with biological molecules are of interest. Understanding its behavior at the molecular level can provide insights into the design of bioactive molecules and the development of biochemical assays .
Agriculture
While specific applications in agriculture are not well-documented, the compound’s potential use in the synthesis of agrochemicals or as a reference standard in agricultural research could be areas of future exploration .
Propiedades
IUPAC Name |
cyclobutyl-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16(13-7-5-8-13)15-9-2-1-6-14(15)12-17-10-3-4-11-17/h1-2,6,9,13H,3-5,7-8,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJYXYVOZKXUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643677 | |
| Record name | Cyclobutyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 2-(pyrrolidinomethyl)phenyl ketone | |
CAS RN |
898775-18-3 | |
| Record name | Cyclobutyl[2-(1-pyrrolidinylmethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutyl{2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



